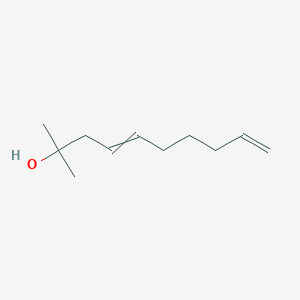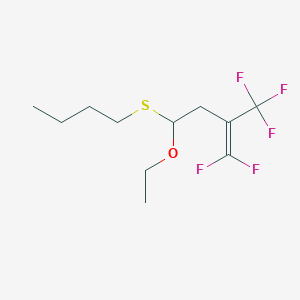
4-(Butylsulfanyl)-4-ethoxy-1,1-difluoro-2-(trifluoromethyl)but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butylsulfanyl)-4-ethoxy-1,1-difluoro-2-(trifluoromethyl)but-1-ene is a fluorinated organic compound characterized by the presence of both sulfur and fluorine atoms. This compound is notable for its unique chemical structure, which includes a butylsulfanyl group, an ethoxy group, and multiple fluorine atoms. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(Butylsulfanyl)-4-ethoxy-1,1-difluoro-2-(trifluoromethyl)but-1-ene involves several steps, typically starting with the preparation of the butylsulfanyl and ethoxy precursors. The reaction conditions often include the use of fluorinating agents to introduce the difluoro and trifluoromethyl groups. Industrial production methods may involve the use of specialized equipment to handle the reactive fluorine species and ensure the purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(Butylsulfanyl)-4-ethoxy-1,1-difluoro-2-(trifluoromethyl)but-1-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential as a pharmaceutical intermediate is being explored due to its ability to modulate biological activity.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-(Butylsulfanyl)-4-ethoxy-1,1-difluoro-2-(trifluoromethyl)but-1-ene involves its interaction with molecular targets through its functional groups. The butylsulfanyl and ethoxy groups can form hydrogen bonds and other interactions with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, making the compound a valuable tool in scientific research .
Comparison with Similar Compounds
Compared to other fluorinated compounds, 4-(Butylsulfanyl)-4-ethoxy-1,1-difluoro-2-(trifluoromethyl)but-1-ene is unique due to its combination of sulfur and fluorine atoms. Similar compounds include:
4-(Butylsulfanyl)-1,1-difluoro-4-methoxy-2-(trifluoromethyl)but-1-ene: This compound has a methoxy group instead of an ethoxy group.
4-(Butylsulfanyl)-4-ethoxy-1,1-difluoro-2-(trifluoromethyl)butane: This compound lacks the double bond present in the but-1-ene structure.
These similar compounds share some chemical properties but differ in their reactivity and applications due to the variations in their functional groups .
Properties
CAS No. |
62378-52-3 |
|---|---|
Molecular Formula |
C11H17F5OS |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
4-butylsulfanyl-4-ethoxy-1,1-difluoro-2-(trifluoromethyl)but-1-ene |
InChI |
InChI=1S/C11H17F5OS/c1-3-5-6-18-9(17-4-2)7-8(10(12)13)11(14,15)16/h9H,3-7H2,1-2H3 |
InChI Key |
OEZKCYQNSPSIKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(CC(=C(F)F)C(F)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


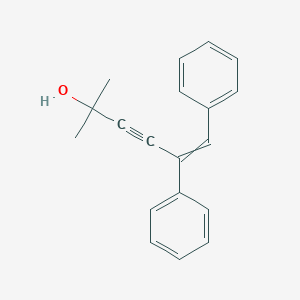
![N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14519871.png)
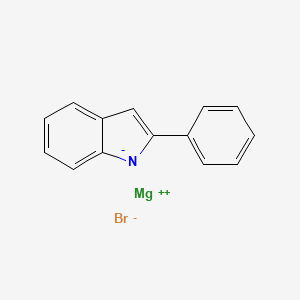

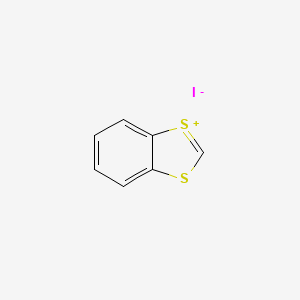
![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14519894.png)
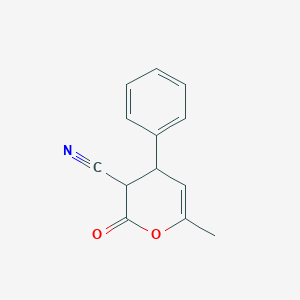
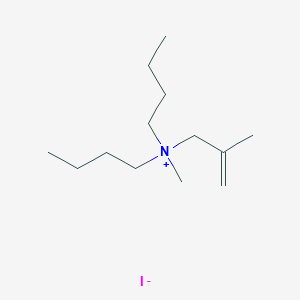
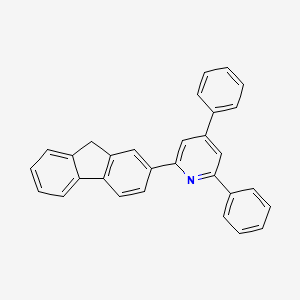
![3-[(6-Hydroxyhexyl)oxy]propanenitrile](/img/structure/B14519903.png)
![Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate](/img/structure/B14519916.png)
![4-[2-(3-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14519920.png)
![N-[(Furan-2-yl)methyl]-N'-[6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]urea](/img/structure/B14519923.png)
